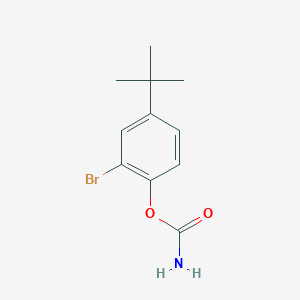
3-benzyl-5-(3,5-dichloro-4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-benzyl-5-(3,5-dichloro-4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a synthetic compound that has gained attention in the scientific community for its potential applications in various fields. This compound is a thiazolidinone derivative that exhibits interesting biological properties, making it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of 3-benzyl-5-(3,5-dichloro-4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, studies have shown that this compound may inhibit the activity of certain enzymes, leading to the suppression of various biological pathways.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits interesting biochemical and physiological effects. This compound has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. It has also been shown to have antitumor properties, making it a potential candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-benzyl-5-(3,5-dichloro-4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one in lab experiments include its synthetic accessibility, low cost, and potential for various applications. However, the limitations of using this compound include its potential toxicity and limited understanding of its mechanism of action.
Direcciones Futuras
Future research on 3-benzyl-5-(3,5-dichloro-4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one could focus on the following areas:
- Further investigation of its mechanism of action
- Development of new antibacterial and antifungal agents based on this compound
- Investigation of its potential as an anti-inflammatory agent
- Development of new cancer therapies based on this compound
- Investigation of its potential as an enzyme inhibitor in various biological pathways.
Métodos De Síntesis
The synthesis of 3-benzyl-5-(3,5-dichloro-4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one involves the reaction of 3,5-dichloro-4-methoxybenzaldehyde, benzylamine, and 2-mercaptoacetic acid in the presence of a catalyst. The reaction proceeds through a condensation reaction, followed by cyclization and oxidation to yield the desired product.
Aplicaciones Científicas De Investigación
The potential applications of 3-benzyl-5-(3,5-dichloro-4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one in scientific research are vast. This compound has been studied for its antibacterial, antifungal, and antitumor properties. It has also been investigated for its potential use as an anti-inflammatory agent and for its ability to inhibit certain enzymes.
Propiedades
IUPAC Name |
(5E)-3-benzyl-5-[(3,5-dichloro-4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2NO2S2/c1-23-16-13(19)7-12(8-14(16)20)9-15-17(22)21(18(24)25-15)10-11-5-3-2-4-6-11/h2-9H,10H2,1H3/b15-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJIJXXKIGMFRPT-OQLLNIDSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)C=C2C(=O)N(C(=S)S2)CC3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1Cl)/C=C/2\C(=O)N(C(=S)S2)CC3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl 1-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B5055241.png)
![1-[2-(1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)ethyl]-2-pyrrolidinone](/img/structure/B5055245.png)
![5-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]-2-pyridinamine](/img/structure/B5055268.png)
![N-[(2-chloro-3-pyridinyl)methyl]-N,3,5-trimethyl-4-isoxazolecarboxamide](/img/structure/B5055269.png)

![1-[(4-fluorophenyl)acetyl]-4-(phenylsulfonyl)piperazine](/img/structure/B5055282.png)

![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N~1~-3-pyridinylglycinamide](/img/structure/B5055301.png)
![5-{3-methoxy-4-[3-(2-methoxyphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5055310.png)
![(1R*,5S*)-6-{[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]methyl}-6-azabicyclo[3.2.1]octane](/img/structure/B5055314.png)
![4-chloro-N-({[4-(4-pyridinylmethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5055319.png)
![methyl 4-{[1-(2-furoylamino)-2-(4-methylphenyl)-2-oxoethyl]amino}benzoate](/img/structure/B5055330.png)
![N'-[2-(2,2,2-trifluoroacetyl)-1-cyclopenten-1-yl]nicotinohydrazide](/img/structure/B5055338.png)

